molecular formula C16H19NO3S2 B2649918 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034313-75-0

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2649918
CAS No.: 2034313-75-0
M. Wt: 337.45
InChI Key: PMNLFINDQKQWPL-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide is a synthetic small molecule featuring a benzamide core linked to a thiophene ring via a hydroxyethoxyethyl chain. Compounds incorporating thiophene and benzamide scaffolds are of significant interest in medicinal chemistry and drug discovery research due to their diverse biological activities . Similar structural motifs are frequently explored as key intermediates in the synthesis of more complex molecules or as potential pharmacologically active agents . The presence of the thiophene heterocycle, a common feature in many approved therapeutics, suggests potential utility in the development of compounds for antiviral or antibacterial applications, as these heterocycles often contribute to target binding and interaction with biological systems . The 2-(methylthio) substituent on the benzamide ring and the polar 2-hydroxyethoxy side chain provide distinct regions for molecular modification, making this compound a valuable scaffold for Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound in hit-to-lead optimization programs, particularly those focused on developing novel heterocyclic compounds for investigating new therapeutic targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-21-15-5-3-2-4-13(15)16(19)17-10-14(20-8-7-18)12-6-9-22-11-12/h2-6,9,11,14,18H,7-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNLFINDQKQWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of 2-(methylthio)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Introduction of the Thiophene Ring: The acid chloride is reacted with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the methylthio group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group of the benzamide.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones from the methylthio group, sulfoxides from the thiophene ring.

    Reduction: Corresponding alcohols or amines from the reduction of the carbonyl group.

    Substitution: Various ethers or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism by which N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyethoxy group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Substituent Comparison
Compound Benzamide Substituent Nitrogen Chain Features Heterocycle/Other Groups
Target Compound 2-(methylthio) 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl Thiophen-3-yl
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl None
N-(3-acetyl-2-thienyl)-2-bromoacetamide 2-bromoacetyl None Thiophen-2-yl with acetyl group
Nitazoxanide 2-acetolyloxy 5-nitro-2-thiazolyl Thiazole with nitro group
Derivatives Varied (e.g., thienylmethylthio) Complex chains (e.g., ethylamino-pyridinyl) Isoxazole, thiazole, or thiophene

Key Observations :

  • The thiophen-3-yl group differs electronically and sterically from thiophen-2-yl derivatives (), which may influence binding interactions in biological systems.
  • The hydroxyethoxy chain offers a balance of hydrophilicity and flexibility compared to rigid branched chains () or aromatic systems ().

Key Observations :

  • The target compound may require a coupling reaction between a thiophen-3-yl-containing ethylamine derivative and 2-(methylthio)benzoyl chloride, analogous to methods in and .
  • X-ray crystallography (used in and ) could resolve conformational details of the hydroxyethoxy-thiophene chain.

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Highlights
Compound 1H NMR Features IR Stretches (cm⁻¹)
Target Compound δ 2.5 (SMe), δ 6.8–7.5 (thiophene/aromatic) ~3400 (O-H), ~1650 (C=O amide)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide δ 1.3 (CH₃), δ 4.3 (O-H) 3300 (O-H), 1640 (C=O amide)
N-(3-acetyl-2-thienyl)acetamides δ 2.6 (acetyl CH₃), δ 7.2 (thiophene) 1680 (C=O acetyl), 1655 (C=O amide)

Key Observations :

  • The methylthio group in the target compound would produce a distinct singlet near δ 2.5 ppm in 1H NMR, absent in methyl- or acetyl-substituted analogs.
  • The hydroxyethoxy O-H stretch (~3400 cm⁻¹) differentiates it from non-hydroxylated chains (e.g., ’s branched alcohol).

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula: C12H17N3O4S2
  • Molecular Weight: 331.41 g/mol
  • Purity: Typically around 95% .

The structure includes a thiophene ring, which is known for its role in various pharmacological activities, and a hydroxyethoxy group that may enhance solubility and bioavailability.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation at low micromolar concentrations. For instance, derivatives with similar structural motifs have demonstrated IC50 values ranging from 1.2 to 5.3 µM against several cancer lines, indicating significant potential as an anticancer agent .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression: Compounds with similar structures have been shown to interfere with cell cycle regulation, leading to apoptosis in cancer cells.
  • Antioxidant Properties: Some derivatives exhibit antioxidative activity, which may contribute to their antiproliferative effects by reducing oxidative stress within cells .
  • Selective Targeting: The presence of specific substituents like hydroxy and methoxy groups can enhance selectivity towards certain cancer cell lines, minimizing effects on normal cells .

Antibacterial Activity

In addition to its antiproliferative properties, this compound has also been evaluated for antibacterial activity. Some derivatives have shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .

Study 1: Anticancer Efficacy

A study published in MDPI examined a series of compounds related to this compound. The results indicated that these compounds exhibited significant antiproliferative activity across multiple cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of structurally similar compounds, revealing that certain derivatives effectively inhibited bacterial growth at low concentrations. This suggests potential for development into therapeutic agents for treating bacterial infections .

Data Summary

Biological ActivityTargetIC50/MIC (µM)Reference
AntiproliferativeVarious Cancer Cell Lines1.2 - 5.3
AntibacterialStaphylococcus aureus32
AntibacterialEnterococcus faecalis8

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide, and what intermediates are critical for structural validation?

A multi-step synthesis approach is typically employed, involving:

  • Thiophene functionalization : Introduction of the hydroxyethoxy group via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Benzamide coupling : Activation of 2-(methylthio)benzoic acid using carbodiimides (e.g., EDC/HOBt) followed by reaction with the amine-containing thiophene intermediate . Key intermediates include the thiophen-3-yl ethylamine derivative and activated benzamide precursors. Characterization of intermediates via 1H^1H-NMR and LC-MS is essential to confirm regiochemistry and avoid byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and purity of this compound?

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns, critical for understanding supramolecular interactions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects trace impurities.
  • 1H^1H- and 13C^{13}C-NMR : Assigns proton environments (e.g., methylthio group at δ ~2.5 ppm) and confirms absence of rotamers .
  • FT-IR : Identifies carbonyl (C=O) stretching (~1650 cm1^{-1}) and hydroxyethoxy O-H vibrations (~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?

Discrepancies often arise from:

  • Metabolic instability : The hydroxyethoxy group may undergo rapid phase II metabolism (e.g., glucuronidation), reducing bioavailability. Stability assays in liver microsomes are recommended to identify metabolic hotspots .
  • Solubility limitations : Poor aqueous solubility (common with thiophene-benzamide hybrids) can be mitigated via co-solvent systems (e.g., PEG-400/water) or prodrug strategies .
  • Assay-specific interference : Thiophene derivatives may interact with fluorescence-based readouts; orthogonal assays (e.g., SPR, calorimetry) are advised .

Q. What strategies optimize the synthetic yield of this compound while minimizing thiophene ring oxidation byproducts?

  • Protection-deprotection : Temporarily protect the thiophene sulfur using Boc groups during benzamide coupling to prevent sulfoxide formation .
  • Catalytic systems : Use Pd/C or CuI catalysts for coupling reactions to enhance regioselectivity and reduce side reactions .
  • Low-temperature conditions : Perform critical steps (e.g., amine coupling) at 4°C to suppress thermal degradation . Yield improvements (>70%) are achievable with rigorous exclusion of moisture and oxygen .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

  • Docking studies : Use software like AutoDock Vina to predict interactions between the benzamide moiety and target proteins (e.g., kinase ATP-binding pockets) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., methylthio vs. methoxy groups) with biological activity to prioritize synthetic targets .
  • MD simulations : Assess conformational stability of the hydroxyethoxy-thiophene chain in aqueous vs. lipid environments to optimize pharmacokinetics .

Methodological Notes

  • Toxicity profiling : Despite limited ecotoxicology data for this compound, analogs like N-(2-ethylhexyl)benzamide show undefined chronic toxicity, necessitating Ames tests and zebrafish embryo assays for early-stage risk assessment .
  • Material science applications : Thiophene-benzamide hybrids exhibit π-conjugation useful for organic semiconductors; UV-vis and cyclic voltammetry can characterize optoelectronic properties .

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